(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride
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Overview
Description
(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with isopropylpyrimidin-4-ylmethanamine as the starting material.
Reaction Conditions: The compound is treated with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The process may include the use of continuous flow reactors and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions: (2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrimidinone derivatives.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Substitution Products: Substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of pyrimidines in biological systems.
Medicine: It is investigated for potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Dimethylaminomethane dihydrochloride, Diaminomethane dihydrochloride, and Methylenediamine dihydrochloride.
Uniqueness: The presence of the isopropyl group on the pyrimidine ring distinguishes this compound from other similar compounds, potentially affecting its reactivity and biological activity.
Properties
CAS No. |
1332528-73-0 |
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Molecular Formula |
C8H14ClN3 |
Molecular Weight |
187.67 g/mol |
IUPAC Name |
(2-propan-2-ylpyrimidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-6(2)8-10-4-3-7(5-9)11-8;/h3-4,6H,5,9H2,1-2H3;1H |
InChI Key |
SBMCZVDDENARSO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CC(=N1)CN.Cl.Cl |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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